REACTION_CXSMILES
|
C([N:3]1C[CH2:6][C:5](=O)[CH2:4]1)C.C(N)C.C([NH:14][CH:15]1C2C=CC(N3CCCC3)=CC=2OC2[C:16]1=[CH:17][CH:18]=CC=2)C>>[CH2:4]([NH2:3])[CH2:5][CH3:6].[CH2:15]([NH2:14])[CH2:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1CC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NC1C2=CC=CC=C2OC=2C=C(C=CC12)N1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:3]1C[CH2:6][C:5](=O)[CH2:4]1)C.C(N)C.C([NH:14][CH:15]1C2C=CC(N3CCCC3)=CC=2OC2[C:16]1=[CH:17][CH:18]=CC=2)C>>[CH2:4]([NH2:3])[CH2:5][CH3:6].[CH2:15]([NH2:14])[CH2:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1CC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NC1C2=CC=CC=C2OC=2C=C(C=CC12)N1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:3]1C[CH2:6][C:5](=O)[CH2:4]1)C.C(N)C.C([NH:14][CH:15]1C2C=CC(N3CCCC3)=CC=2OC2[C:16]1=[CH:17][CH:18]=CC=2)C>>[CH2:4]([NH2:3])[CH2:5][CH3:6].[CH2:15]([NH2:14])[CH2:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1CC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NC1C2=CC=CC=C2OC=2C=C(C=CC12)N1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |